7-Hydroxymitragynine - 174418-82-7

7-Hydroxymitragynine

Catalog Number: EVT-1477270
CAS Number: 174418-82-7
Molecular Formula: C23H30N2O5
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Hydroxymitragynine is a natural alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom. [] It is a metabolite of mitragynine, another alkaloid present in kratom, and is known to be more potent in its pharmacological activity. [, ] 7-Hydroxymitragynine has gained scientific interest due to its opioid-like properties and potential therapeutic applications, particularly in the field of pain management. [, , ]

Synthesis Analysis
  • In vivo conversion: 7-Hydroxymitragynine is naturally produced as a metabolite of mitragynine in the body, primarily via cytochrome P450 3A (CYP3A) enzymes. [, ]
  • In vitro enzymatic conversion: 7-Hydroxymitragynine can be synthesized in vitro using liver microsomes or recombinant CYP3A enzymes, facilitating the study of its pharmacological properties. []
  • Chemical synthesis: Total synthesis of 7-hydroxymitragynine has been achieved using a combination of organic chemical reactions, opening up avenues for exploring its structure-activity relationships and developing potential analogs. []
Molecular Structure Analysis
  • Oxidation: 7-Hydroxymitragynine can be further oxidized to form other metabolites, such as mitragynine pseudoindoxyl, which has a distinct pharmacological profile. []
  • Hydrolysis: Under certain conditions, 7-hydroxymitragynine can undergo hydrolysis, particularly at the ester group. []
  • Degradation: 7-Hydroxymitragynine exhibits instability under certain conditions, particularly at high temperatures and acidic pH, leading to its degradation. []
Mechanism of Action

7-Hydroxymitragynine primarily exerts its effects by interacting with opioid receptors, particularly the µ-opioid receptor. [, , , ] It acts as a partial agonist at the µ-opioid receptor, meaning it activates the receptor but with lower efficacy compared to full agonists like morphine. [, ] This partial agonism at the µ-opioid receptor contributes to its analgesic effects and potential for reducing opioid withdrawal symptoms. [, ]

Additionally, 7-hydroxymitragynine exhibits antagonistic activity at the κ- and δ-opioid receptors. [, ] This complex interplay with multiple opioid receptors may contribute to its unique pharmacological profile and potential for therapeutic applications.

Physical and Chemical Properties Analysis
  • Solubility: 7-Hydroxymitragynine exhibits moderate solubility in organic solvents like chloroform but is less soluble in water. []
  • Stability: 7-Hydroxymitragynine is relatively unstable and susceptible to degradation, particularly under high temperatures and acidic pH conditions. []
  • Plasma protein binding: 7-Hydroxymitragynine exhibits high plasma protein binding, exceeding 90%, which influences its distribution and elimination from the body. []
Applications
  • Pain Management: 7-Hydroxymitragynine has shown potent analgesic effects in animal models, demonstrating its potential for pain relief. [, , , , , ]
  • Mitigation of Opioid Withdrawal Symptoms: Studies have suggested that 7-hydroxymitragynine might aid in reducing opioid withdrawal symptoms due to its interaction with opioid receptors. [, , , ]
Future Directions
  • Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of 7-hydroxymitragynine in humans for pain management and treatment of opioid withdrawal symptoms. [, , ]
  • Structure-Activity Relationship Studies: Exploring the structure-activity relationships of 7-hydroxymitragynine to develop analogs with enhanced therapeutic properties and reduced side effects. [, , ]
  • Mechanism of Action: Further investigating the detailed molecular mechanisms underlying its interaction with opioid receptors and other potential targets. []
  • Pharmacokinetic and Pharmacodynamic Studies: Conducting comprehensive pharmacokinetic and pharmacodynamic studies in humans to understand its absorption, distribution, metabolism, and elimination. [, ]
  • Long-term Effects: Investigating the long-term effects of 7-hydroxymitragynine use in humans, including its potential for tolerance, dependence, and other adverse effects. []

Mitragynine

Compound Description: Mitragynine is the most abundant indole alkaloid found in the Mitragyna speciosa plant (kratom) []. It acts as a partial agonist at the μ-opioid receptor, exhibiting lower affinity and efficacy compared to 7-hydroxymitragynine [, ]. Mitragynine also interacts with other receptors, including α2-adrenergic receptors and 5-HT2A receptors [].

Relevance: Mitragynine is the metabolic precursor of 7-hydroxymitragynine. Studies have shown that cytochrome P450 3A (CYP3A) enzymes, specifically the CYP3A4 isoform, mediate the conversion of mitragynine to 7-hydroxymitragynine in both human and mouse liver preparations []. This metabolic transformation is crucial for understanding the analgesic effects of mitragynine, as 7-hydroxymitragynine exhibits significantly higher potency at the μ-opioid receptor.

Paynantheine

Compound Description: Paynantheine is an indole alkaloid found in Mitragyna speciosa with a lower affinity for the μ-opioid receptor compared to mitragynine and 7-hydroxymitragynine []. It is considered a promising starting point for developing opioids with a wider therapeutic window and reduced abuse potential [].

Relevance: Paynantheine, along with speciogynine, represents a class of kratom alkaloids with reduced μ-opioid receptor potency compared to 7-hydroxymitragynine. Research suggests that paynantheine exhibits aversion in conditioned place preference paradigms and might possess a safer profile compared to traditional opioids [].

Speciogynine

Compound Description: Speciogynine is a diastereomer of mitragynine, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms []. It is found in Mitragyna speciosa and exhibits a lower potency at the μ-opioid receptor compared to 7-hydroxymitragynine [].

Relevance: Like paynantheine, speciogynine is being investigated for its potential in developing novel opioid treatments with fewer side effects than 7-hydroxymitragynine []. Its reduced μ-opioid receptor activity makes it a promising candidate for further exploration.

Speciociliatine

Compound Description: Speciociliatine, another diastereomer of mitragynine, is found in Mitragyna speciosa and displays a lower potency at the μ-opioid receptor compared to 7-hydroxymitragynine []. It is considered relatively safe, showing promising antioxidant and DNA protective properties [].

Relevance: Speciociliatine is another example of a kratom alkaloid with a potentially safer profile than traditional opioids like morphine []. Its structural similarity to mitragynine and 7-hydroxymitragynine, but with reduced μ-opioid receptor activity, makes it a valuable target for developing novel pain relievers.

7-Hydroxypaynantheine

Compound Description: 7-Hydroxypaynantheine is a derivative of paynantheine, synthesized to investigate its potential as a therapeutic agent []. It exhibits a higher affinity for the δ-opioid receptor (δOR) compared to the μ-opioid receptor, showing promise for treating alcohol use disorder.

Relevance: 7-Hydroxypaynantheine demonstrates that structural modifications of kratom alkaloids can alter receptor selectivity and potentially reduce undesirable side effects associated with 7-hydroxymitragynine, such as abuse potential [].

7-Hydroxyspeciogynine

Compound Description: 7-Hydroxyspeciogynine, a derivative of speciogynine, is another synthetic kratom-derived opioid designed for potential therapeutic applications []. It displays high potency at the δOR while exhibiting limited affinity for the µOR, making it a promising candidate for treating alcohol use disorder.

Mitragynine Pseudoindoxyl

Compound Description: Mitragynine pseudoindoxyl is a metabolite of mitragynine formed via a CYP3A-mediated skeletal rearrangement []. It exhibits a complex pharmacological profile, acting as a mu opioid receptor agonist and a delta-kappa opioid receptor antagonist. This unique activity profile makes mitragynine pseudoindoxyl a potentially interesting compound for pain management with reduced side effects.

3-Dehydromitragynine

Compound Description: 3-Dehydromitragynine is a potentially toxic metabolite formed through the non-CYP oxidation of mitragynine [].

Properties

CAS Number

174418-82-7

Product Name

7-Hydroxymitragynine

IUPAC Name

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1

InChI Key

RYENLSMHLCNXJT-CYXFISRXSA-N

SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O

Canonical SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.